2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile
Overview
Description
2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of an amino group, a chloro substituent, and a trifluoromethyl group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Nitration: The starting material, 2-chloro-5-(trifluoromethyl)benzonitrile, undergoes nitration to introduce a nitro group.
Chlorination: The amino group is protected, and the compound undergoes chlorination in the presence of a catalyst to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Reducing Agents: Iron powder, hydrochloric acid.
Oxidizing Agents: Hydrogen peroxide.
Catalysts: Various metal catalysts for chlorination and coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles and derivatives with modified functional groups .
Scientific Research Applications
2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those with fluorine-containing pharmacophores.
Agrochemicals: Used in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: Incorporated into polymers and materials for enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)aniline
- 2-Amino-5-chloro-N,3-dimethylbenzamide
Uniqueness
2-Amino-5-chloro-3-(trifluoromethyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a trifluoromethyl group makes it particularly valuable in the synthesis of bioactive compounds .
Properties
IUPAC Name |
2-amino-5-chloro-3-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-4(3-13)7(14)6(2-5)8(10,11)12/h1-2H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBLBZKGAATRCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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